molecular formula C18H24N8O B5622030 4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine

4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine

Cat. No. B5622030
M. Wt: 368.4 g/mol
InChI Key: ODDHGBOLJWFMQO-UHFFFAOYSA-N
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Description

The compound "4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine" represents a complex molecule potentially involving multiple heterocyclic frameworks that suggest its synthesis and analysis could contribute valuable insights into heterocyclic chemistry and the development of novel compounds with potential applications across various fields excluding direct drug usage and dosage considerations.

Synthesis Analysis

The synthesis of complex molecules involving piperidine and imidazole derivatives can be approached through multi-component reactions, which offer a convenient and efficient route for constructing such molecules. For instance, a synthesis method involving a four-component cyclo condensation was utilized to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, indicating a potential pathway for synthesizing similar compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014). Moreover, a robust three-step synthesis approach has been reported for a key intermediate in the synthesis of Crizotinib, showcasing the viability of stepwise synthetic strategies for such complex molecules (Fussell, Luan, Peach, & Scotney, 2012).

Molecular Structure Analysis

Molecular structure investigations, including X-ray crystallography combined with Hirshfeld and DFT calculations, provide deep insights into the molecular packing, intermolecular interactions, and electronic properties of complex heterocyclic compounds. For example, a study on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties highlighted these aspects, offering a blueprint for analyzing the structure of similar compounds (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often yield novel heterocyclic compounds with significant biological activity. For instance, the formation of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through three-component condensation offers a glimpse into the reactivity and potential applications of piperidine derivatives in synthesizing biologically active molecules (Shestopalov, Emeliyanova, Shestopalov, Rodinovskaya, Niazimbetova, & Evans, 2002).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological targets. Many imidazole derivatives have been found to have antimicrobial, antiviral, and anti-inflammatory properties .

Future Directions

Imidazole derivatives continue to be an area of active research due to their wide range of biological activities . Future directions may include the development of new synthetic routes, the discovery of new biological activities, and the design of new drugs based on imidazole scaffolds .

properties

IUPAC Name

[4-[4-ethyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O/c1-3-26-16(12-24-9-6-19-13-24)21-22-17(26)14-4-7-25(8-5-14)18(27)15-10-20-23(2)11-15/h6,9-11,13-14H,3-5,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDHGBOLJWFMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=CN(N=C3)C)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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